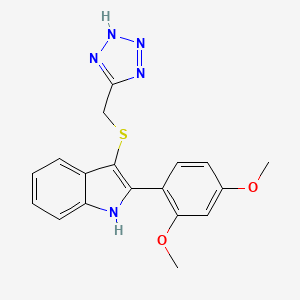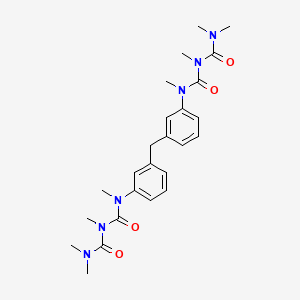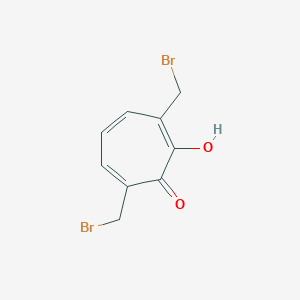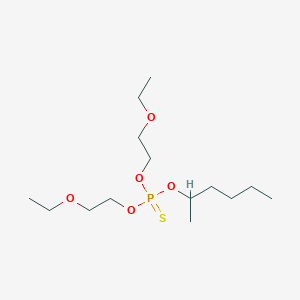
O,O-Bis(2-ethoxyethyl) S-hexylphosphorothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O,O-Bis(2-ethoxyethyl) S-hexylphosphorothioate is a chemical compound with the molecular formula C14H31O5PS. It is a phosphorothioate ester, which means it contains a phosphorus atom bonded to sulfur and oxygen atoms. This compound is used in various industrial and scientific applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O,O-Bis(2-ethoxyethyl) S-hexylphosphorothioate typically involves the reaction of hexylthiophosphoryl chloride with 2-ethoxyethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
O,O-Bis(2-ethoxyethyl) S-hexylphosphorothioate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form phosphines.
Substitution: The ethoxyethyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphines.
Substitution: Various alkyl or aryl phosphorothioates.
Aplicaciones Científicas De Investigación
O,O-Bis(2-ethoxyethyl) S-hexylphosphorothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Studied for its potential use in biochemical assays and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including its use as an insecticide and acaricide.
Industry: Used in the production of specialty chemicals and as an additive in lubricants.
Mecanismo De Acción
The mechanism of action of O,O-Bis(2-ethoxyethyl) S-hexylphosphorothioate involves its interaction with biological molecules. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .
Comparación Con Compuestos Similares
Similar Compounds
- O,O-Diethyl S-ethylphosphorothioate
- O,O-Dimethyl S-methylphosphorothioate
- O,O-Diethyl S-propylphosphorothioate
Uniqueness
O,O-Bis(2-ethoxyethyl) S-hexylphosphorothioate is unique due to its specific ethoxyethyl groups, which confer distinct chemical properties compared to other phosphorothioates. These properties include differences in solubility, reactivity, and biological activity .
Propiedades
Número CAS |
72197-92-3 |
|---|---|
Fórmula molecular |
C14H31O5PS |
Peso molecular |
342.43 g/mol |
Nombre IUPAC |
bis(2-ethoxyethoxy)-hexan-2-yloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H31O5PS/c1-5-8-9-14(4)19-20(21,17-12-10-15-6-2)18-13-11-16-7-3/h14H,5-13H2,1-4H3 |
Clave InChI |
DJBHGEFSQNXZMO-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)OP(=S)(OCCOCC)OCCOCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



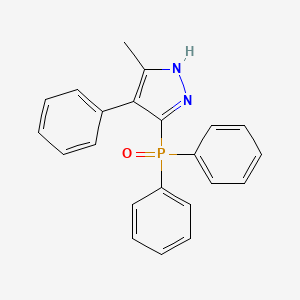
![2-(dimethylamino)-N-[3-[[2-(dimethylamino)acetyl]amino]propyl]acetamide](/img/structure/B14466114.png)
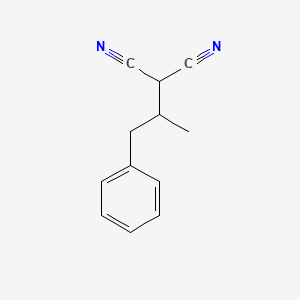

![(1E)-N-(Propan-2-yl)-1-[(propan-2-yl)imino]-1H-phenalen-9-amine](/img/structure/B14466142.png)


![3-[2-(2-Pyridinyl)ethyl]-2,4-pentanedione](/img/structure/B14466165.png)
